molecular formula C4H6O4 B121251 Butanedioate;hydron CAS No. 152556-05-3

Butanedioate;hydron

Cat. No. B121251
CAS RN: 152556-05-3
M. Wt: 118.09 g/mol
InChI Key: KDYFGRWQOYBRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanedioate;hydron, also known as succinate, is a dicarboxylic acid that plays a crucial role in the tricarboxylic acid cycle (TCA cycle) or the Krebs cycle, which is responsible for the production of ATP, the energy currency of the cell. Succinate is also involved in other metabolic pathways, including the electron transport chain and gluconeogenesis. Due to its vital role in energy metabolism, succinate has been the subject of extensive scientific research.

Scientific Research Applications

1. Engineering Microorganisms for Butanediol Production

Butanediols, including 1,3-butanediol and 2,3-butanediol, are key intermediates in synthesizing polymers, specialty chemicals, and various industrial compounds. Research has focused on engineering microorganisms like Cupriavidus necator H16 and Klebsiella pneumoniae for the biosynthesis of these compounds. For instance, C. necator H16 has been modified for the autotrophic production of (R)-1,3-butanediol (1,3-BDO) from CO2, showcasing a sustainable approach for producing value-added products like (R)-1,3-BDO using bacterial hosts (Gascoyne et al., 2021). Similarly, K. pneumoniae has been used for fermenting Jerusalem artichoke tubers to produce 2,3-butanediol, demonstrating an efficient and cost-effective process (Sun et al., 2009).

2. Microbial Production and Strain Engineering

The microbial production of butanediols has been a subject of extensive research, with various strategies employed for strain improvement and process development. These strategies include the engineering of Escherichia coli and Saccharomyces cerevisiae for direct production of 1,4-butanediol (BDO) and 2,3-butanediol, respectively. Such developments involve enhancing the anaerobic operation of metabolic cycles and introducing heterologous pathways for butanediol biosynthesis (Yim et al., 2011); (Kim & Hahn, 2015).

3. Utilization in Synthesis of Chemicals and Biomaterials

Butanedioate derivatives have been utilized in the synthesis of various chemicals and biomaterials. For instance, research on (2Z)-2-[(2,4-Dinitrophenyl)hydrazinylidene]butanedioic acid esters has contributed to the understanding of their structure and biological activity, which is pivotal in pharmaceutical and material science applications (Mukovoz et al., 2019). Moreover, butanediols are key in producing polymers like poly(butanediol succinate), used in biomaterials due to their biocompatibility and biodegradability (Yunjun, 2007).

properties

IUPAC Name

butanedioate;hydron
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDYFGRWQOYBRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H+].[H+].C(CC(=O)[O-])C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butanedioate;hydron

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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